molecular formula C7H5BrClNO2 B1291807 2-Bromo-4-chloro-6-nitrotoluene CAS No. 885518-95-6

2-Bromo-4-chloro-6-nitrotoluene

Cat. No.: B1291807
CAS No.: 885518-95-6
M. Wt: 250.48 g/mol
InChI Key: PONMYPMRWXBYEV-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-nitrotoluene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and nitro groups at the 2, 4, and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-nitrotoluene typically involves multi-step reactions starting from benzene. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-nitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3)

    Chlorination: Chlorine (Cl2) and iron(III) chloride (FeCl3)

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4)

Major Products Formed

    Reduction: 2-Bromo-4-chloro-6-aminotoluene

    Oxidation: 2-Bromo-4-chloro-6-nitrobenzoic acid

Scientific Research Applications

2-Bromo-4-chloro-6-nitrotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-nitrotoluene involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (nitro, bromo, and chloro) makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the substitution of its functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitrotoluene
  • 2-Bromo-6-nitrotoluene
  • 4-Chloro-2-nitrotoluene

Uniqueness

2-Bromo-4-chloro-6-nitrotoluene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of bromine, chlorine, and nitro groups at specific positions on the toluene ring makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

1-bromo-5-chloro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONMYPMRWXBYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646161
Record name 1-Bromo-5-chloro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-95-6
Record name 1-Bromo-5-chloro-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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